molecular formula C11H12O3 B1400097 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid CAS No. 1612885-87-6

3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid

Cat. No. B1400097
CAS RN: 1612885-87-6
M. Wt: 192.21 g/mol
InChI Key: MBOADLJJMFPKKD-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is solid in its physical form .

Physical and Chemical Properties The compound is solid in its physical form . It should be stored in a refrigerator . and 95% .

Scientific Research Applications

Photocycloaddition Reactions

3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid and similar compounds have been studied for their role in asymmetric intramolecular [2 + 2] photocycloadditions. Chiral hydroxy acids, like (S)-lactic acid and (S)-phenyllactic acid, have been used as tether groups in these reactions, offering regiocontrol and high diastereoselectivities. This process is significant for synthesizing cyclobutane lactones in enantiomerically pure forms, a crucial aspect in organic synthesis (Faure et al., 2002).

Synthesis of Amino Acids and Derivatives

Research has demonstrated the feasibility of synthesizing enantiomers of amino acids and derivatives, like 2-amino-3-hydroxycyclobutane-1-carboxylic acid, through [2 + 2]-photocycloaddition reactions. This method includes regioselective ring opening and Hofmann rearrangement, contributing to the field of amino acid synthesis (Chang et al., 2018).

Development of Radiopharmaceuticals

The compound has been investigated in the context of developing radiopharmaceuticals. An example is the synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a non-natural amino acid showing potential for tumor imaging. Improved synthesis methods for such compounds are crucial for their application in medical imaging and diagnostics (McConathy et al., 2003).

Chemical Synthesis and Reactions

The compound has also been synthesized from ketones and carboxylic acids, showcasing its versatility in organic chemistry. Reactions with acidic materials lead to the formation of unsaturated carboxylic acids and γ-butyrolactones, highlighting its role in the synthesis of a variety of organic compounds (Fujita et al., 1978).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-hydroxy-1-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOADLJJMFPKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid

CAS RN

1612885-87-6
Record name rac-(1s,3s)-3-hydroxy-1-phenylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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